molecular formula C8H7BF3KO B3346953 Potassium (2-acetylphenyl)trifluoroborate CAS No. 1258323-44-2

Potassium (2-acetylphenyl)trifluoroborate

Cat. No.: B3346953
CAS No.: 1258323-44-2
M. Wt: 226.05 g/mol
InChI Key: OUCNLXRVUTXXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (2-acetylphenyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in recent years due to its stability and versatility in various chemical reactions. Organotrifluoroborates are known for their stability in air and moisture, making them easy to handle and purify. These compounds are often used as alternatives to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

Potassium (2-acetylphenyl)trifluoroborate is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the palladium catalyst and the organic groups involved in the SM coupling .

Mode of Action

In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This compound plays a crucial role in this transmetalation process .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, which can be used in various applications, including pharmaceuticals and materials science .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . Factors such as temperature, solvent, and the presence of other reagents can affect the efficiency and selectivity of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium (2-acetylphenyl)trifluoroborate typically involves the reaction of 2-acetylphenylboronic acid with potassium bifluoride (KHF2). The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for potassium organotrifluoroborates often involve scalable and efficient processes. One such method includes the use of potassium bifluoride as a fluorinating agent for organoboronic acids. This method is preferred due to its simplicity, safety, and ability to produce high yields of analytically pure products .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-acetylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

  • **Oxid

Properties

IUPAC Name

potassium;(2-acetylphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3O.K/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-5H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCNLXRVUTXXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1C(=O)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (2-acetylphenyl)trifluoroborate
Reactant of Route 2
Reactant of Route 2
Potassium (2-acetylphenyl)trifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium (2-acetylphenyl)trifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium (2-acetylphenyl)trifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium (2-acetylphenyl)trifluoroborate
Reactant of Route 6
Reactant of Route 6
Potassium (2-acetylphenyl)trifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.